1-(3-Bromopropoxy)-3,5-difluorobenzene
Description
1-(3-Bromopropoxy)-3,5-difluorobenzene is a halogenated aromatic ether featuring a benzene ring substituted with fluorine atoms at the 3- and 5-positions and a 3-bromopropoxy group (-OCH₂CH₂CH₂Br) at the 1-position. This structure combines the electronic effects of fluorine (electron-withdrawing) with the reactivity of a brominated alkyl chain, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions or as a precursor for pharmaceuticals and agrochemicals. While direct references to this exact compound are absent in the provided evidence, its properties and applications can be inferred from structurally related compounds (e.g., halogenated benzene derivatives and alkoxy-substituted aromatics) .
Properties
Molecular Formula |
C9H9BrF2O |
|---|---|
Molecular Weight |
251.07 g/mol |
IUPAC Name |
1-(3-bromopropoxy)-3,5-difluorobenzene |
InChI |
InChI=1S/C9H9BrF2O/c10-2-1-3-13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H2 |
InChI Key |
NHKWYIVAEWTYKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their substituents:
| Compound Name | Substituents | CAS Number | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| 1-(3-Bromopropoxy)-3,5-difluorobenzene | 3,5-difluoro; 1-(3-bromopropoxy) | Not provided | C₉H₈BrF₂O | ~259.07 g/mol | Brominated alkoxy chain |
| 1-Bromo-3,5-difluorobenzene | 3,5-difluoro; 1-bromo | 461-96-1 | C₆H₃BrF₂ | 192.99 g/mol | Simpler bromo-substituted core |
| 1-(2-Chloroethoxy)-2-bromo-3,5-difluorobenzene | 2-bromo; 3,5-difluoro; 1-(2-chloroethoxy) | 175203-19-7 | C₈H₆BrClF₂O | 271.49 g/mol | Chloroethoxy and bromo synergy |
| 1-(Cyclopropyloxy)-3,5-difluorobenzene | 3,5-difluoro; 1-cyclopropyloxy | 1138331-79-9 | C₉H₇F₂O | ~178.15 g/mol | Cyclic ether substituent |
| 1-(Bromomethyl)-3,5-difluorobenzene | 3,5-difluoro; 1-(bromomethyl) | Not provided | C₇H₅BrF₂ | 207.02 g/mol | Bromomethyl group |
Key Observations :
- Substituent Length and Reactivity: The 3-bromopropoxy group in the target compound offers a longer alkyl chain compared to simpler bromo- or chlorinated ethers (e.g., 1-bromo-3,5-difluorobenzene or 1-(2-chloroethoxy)- derivatives).
- Electron Effects: Fluorine atoms at 3- and 5-positions deactivate the benzene ring toward electrophilic substitution, directing reactivity to the bromopropoxy side chain for nucleophilic substitutions or cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) .
- Steric Considerations : Cyclopropyloxy substituents (as in CymitQuimica’s compound) introduce steric hindrance, reducing reactivity compared to linear alkoxy chains .
Physicochemical Properties
- Boiling/Melting Points : Brominated alkoxy compounds (e.g., 1-(2-chloroethoxy)-2-bromo-3,5-difluorobenzene) typically exhibit higher boiling points (~200–250°C) due to increased molecular weight and halogen polarity .
- Solubility : Fluorine and bromine enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for synthetic applications .
- Stability: Bromopropoxy groups are less hydrolytically stable than non-halogenated ethers but more stable than bromomethyl analogues (e.g., 1-(bromomethyl)-3,5-difluorobenzene), which are prone to rapid SN2 reactions .
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